2-Ethyl-3,4-dimethylpent-3-enoyl chloride
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Overview
Description
2-Ethyl-3,4-dimethylpent-3-enoyl chloride is an organic compound that belongs to the class of acyl chlorides. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis. This compound features a pentene backbone with ethyl and dimethyl substituents, making it a branched molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4-dimethylpent-3-enoyl chloride typically involves the chlorination of the corresponding carboxylic acid or its derivatives. One common method is the reaction of 2-Ethyl-3,4-dimethylpent-3-enoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2-Ethyl-3,4-dimethylpent-3-enoic acid+SOCl2→2-Ethyl-3,4-dimethylpent-3-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,4-dimethylpent-3-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: This reaction typically occurs under aqueous conditions, often accelerated by the presence of a base or acid catalyst.
Reduction: The reduction reaction is usually carried out in anhydrous conditions to prevent side reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Carboxylic Acid: Formed by hydrolysis.
Alcohol: Formed by reduction.
Scientific Research Applications
2-Ethyl-3,4-dimethylpent-3-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: Its derivatives may be used in the study of enzyme mechanisms and protein modifications.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4-dimethylpent-3-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,4-dimethylpent-3-enoic acid: The corresponding carboxylic acid.
2-Ethyl-3,4-dimethylpent-3-enol: The corresponding alcohol.
2-Ethyl-3,4-dimethylpent-3-enamide: The corresponding amide.
Uniqueness
2-Ethyl-3,4-dimethylpent-3-enoyl chloride is unique due to its high reactivity as an acyl chloride. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient formation of a wide range of derivatives. Its branched structure also imparts distinct chemical properties compared to linear acyl chlorides.
Properties
CAS No. |
51631-28-8 |
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Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-ethyl-3,4-dimethylpent-3-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-5-8(9(10)11)7(4)6(2)3/h8H,5H2,1-4H3 |
InChI Key |
FPDNAZQCSUJWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C(C)C)C)C(=O)Cl |
Origin of Product |
United States |
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